molecular formula C10H8Cl2O4 B3275748 4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid CAS No. 62903-25-7

4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid

Cat. No. B3275748
CAS RN: 62903-25-7
M. Wt: 263.07 g/mol
InChI Key: POFVKSCDDGFPKU-UHFFFAOYSA-N
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Description

The compound “4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid” is also known as Dichlorophenolindophenol . It is a chemical compound used as a redox dye. When oxidized, it is blue with a maximal absorption at 600 nm; when reduced, it is colorless . It can be used to measure the rate of photosynthesis . It is part of the Hill reagents family .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reduction of 3,5-dichloro-4-hydroxybenzoic acid using LiAlH4 led to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane .


Molecular Structure Analysis

The molecular formula of the compound is C12H7Cl2NO2 . The average mass is 233.048 Da and the monoisotopic mass is 231.969406 Da .


Chemical Reactions Analysis

The compound can undergo redox reactions. For example, in the presence of vitamin C, which is a good reducing agent, the blue dye, which turns pink in acid conditions, is reduced to a colorless compound by ascorbic acid .


Physical And Chemical Properties Analysis

The compound has a molar mass of 268.09 g·mol−1 . The melting point is 264-266 °C (lit.) . The boiling point is 297.29°C (rough estimate) . The density is 1.5281 (rough estimate) .

Safety And Hazards

The compound is labeled with the signal word “Warning” according to GHS labelling . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for this compound are not mentioned in the retrieved sources, compounds with similar structures have been studied for their potential applications in various fields. For example, actinomycetes, which produce a wide range of natural products with diverse biological functions, are being explored for their antitumor, immunosuppressive, antimicrobial, and antiviral activities .

properties

IUPAC Name

4-(3,5-dichloro-4-hydroxyphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c11-6-3-5(4-7(12)10(6)16)8(13)1-2-9(14)15/h3-4,16H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFVKSCDDGFPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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